molecular formula C20H30ClNO5 B4041537 1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid

1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4041537
M. Wt: 399.9 g/mol
InChI Key: QHEXVIYLQGQIEU-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a phenoxy group, and an oxalic acid moiety

Scientific Research Applications

1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine typically involves multiple steps. One common route includes the reaction of 4-chloro-2,6-dimethylphenol with butyl bromide to form 4-(4-chloro-2,6-dimethylphenoxy)butane. This intermediate is then reacted with 3-methylpiperidine under basic conditions to yield the desired product. The final step involves the formation of the oxalic acid salt by reacting the compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The piperidine ring can be reduced to form secondary amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced piperidine derivatives.

    Substitution: Various substituted phenoxy and piperidine compounds.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the oxalic acid moiety can influence its solubility and bioavailability. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.

Comparison with Similar Compounds

1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine is unique due to its specific combination of functional groups. Similar compounds include:

    4-Chloro-2,6-dimethylphenol: Shares the phenoxy group but lacks the piperidine ring and oxalic acid moiety.

    3-Methylpiperidine: Contains the piperidine ring but lacks the phenoxy group and oxalic acid moiety.

    4-(4-Chloro-2,6-dimethylphenoxy)butane: Contains the phenoxy group but lacks the piperidine ring and oxalic acid moiety.

Properties

IUPAC Name

1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO.C2H2O4/c1-14-7-6-9-20(13-14)8-4-5-10-21-18-15(2)11-17(19)12-16(18)3;3-1(4)2(5)6/h11-12,14H,4-10,13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEXVIYLQGQIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCCOC2=C(C=C(C=C2C)Cl)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 2
1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 3
1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 4
Reactant of Route 4
1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 5
1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid
Reactant of Route 6
1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid

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